2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide
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Overview
Description
2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiophene ring, an oxazole ring, and a trifluoromethoxyphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiophene-2-amido intermediate, followed by the introduction of the oxazole ring through cyclization reactions. The trifluoromethoxyphenyl group is then attached via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of high-throughput screening techniques can also aid in identifying the most effective reaction conditions and catalysts for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the thiophene and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups to the oxazole ring.
Scientific Research Applications
2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired therapeutic or catalytic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(thiophene-2-amido)-N-{[2-(trifluoromethyl)phenyl]methyl}-1,3-oxazole-4-carboxamide
- 2-(thiophene-2-amido)-N-{[2-(methoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide
- 2-(thiophene-2-amido)-N-{[2-(fluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide
Uniqueness
The presence of the trifluoromethoxy group in 2-(thiophene-2-amido)-N-{[2-(trifluoromethoxy)phenyl]methyl}-1,3-oxazole-4-carboxamide distinguishes it from similar compounds. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
2-(thiophene-2-carbonylamino)-N-[[2-(trifluoromethoxy)phenyl]methyl]-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O4S/c18-17(19,20)27-12-5-2-1-4-10(12)8-21-14(24)11-9-26-16(22-11)23-15(25)13-6-3-7-28-13/h1-7,9H,8H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCJESQBVDOOPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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